3-Bromo-4-methoxyphenylpropionitrile

Description

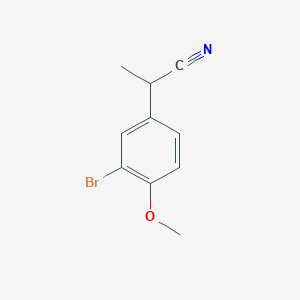

3-Bromo-4-methoxyphenylpropionitrile is a substituted aromatic nitrile with the molecular formula C₁₀H₁₀BrNO. Its structure consists of a benzene ring bearing a bromine atom at the meta position (C3), a methoxy group (-OCH₃) at the para position (C4), and a propionitrile (-CH₂CH₂CN) side chain. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group enhances electron density on the aromatic ring, influencing regioselectivity in electrophilic substitutions.

This highlights the importance of distinguishing between nitrile (-CN) and carboxylic acid (-COOH) functionalities, as their chemical behavior and applications differ significantly.

Properties

Molecular Formula |

C10H10BrNO |

|---|---|

Molecular Weight |

240.10 g/mol |

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)propanenitrile |

InChI |

InChI=1S/C10H10BrNO/c1-7(6-12)8-3-4-10(13-2)9(11)5-8/h3-5,7H,1-2H3 |

InChI Key |

DETPXTXWHRRBJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)C1=CC(=C(C=C1)OC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below compares 3-Bromo-4-methoxyphenylpropionitrile with structurally related compounds, focusing on substituent variations and their impacts:

*Hypothetical data for illustrative purposes.

†Experimental data from .

Key Observations:

Substituent Position : Swapping bromine and methoxy positions (e.g., 4-bromo-3-methoxy vs. 3-bromo-4-methoxy) alters steric and electronic effects. The para-methoxy group in the target compound enhances ring activation, directing electrophiles to the ortho position relative to the methoxy group.

Halogen Variation : Replacing bromine with chlorine reduces leaving-group ability, making chloro derivatives less reactive in nucleophilic aromatic substitution (SNAr) but more stable under basic conditions.

Functional Group Differences : The nitrile group (-CN) in this compound offers distinct reactivity (e.g., hydrolysis to carboxylic acids ) compared to the pre-formed carboxylic acid in ’s compound.

Reactivity in Cross-Coupling Reactions

The bromine atom in this compound enables participation in palladium-catalyzed cross-coupling reactions. Comparative studies with similar compounds reveal:

- Suzuki-Miyaura Coupling : The bromine substituent reacts efficiently with aryl boronic acids, yielding biaryl products. In contrast, chloro analogs require higher temperatures or specialized catalysts.

- Buchwald-Hartwig Amination: The electron-donating methoxy group facilitates oxidative addition of palladium, enhancing reaction rates compared to non-methoxy analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.